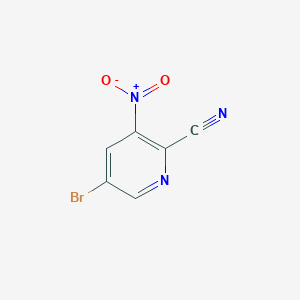

5-Bromo-2-Cyano-3-Nitropyridine

Beschreibung

Nomenclature and Structural Context within Halogenated Nitropyridines

The naming and structural classification of 5-Bromo-2-Cyano-3-Nitropyridine are essential to understanding its function and reactivity within the broader family of halogenated nitropyridines.

The systematic name for this compound, following IUPAC nomenclature, is 5-bromo-3-nitropyridine-2-carbonitrile. nih.gov It is also commonly referred to by several synonyms, which are widely used in research and commercial contexts. These include 5-Bromo-3-nitropicolinonitrile. tcichemicals.comtcichemicals.comtcichemicals.com The compound is unequivocally identified in the chemical literature and databases by its CAS Registry Number: 573675-25-9. tcichemicals.comwisdomchem.comp212121.comachemblock.com

The molecular structure of this compound is characterized by a pyridine (B92270) ring substituted with three different functional groups: a bromine atom at the 5-position, a cyano group at the 2-position, and a nitro group at the 3-position. chemimpex.comnih.gov This arrangement of a halogen, a cyano group, and a nitro group on the pyridine core results in a unique electronic and steric environment. The molecular formula of the compound is C₆H₂BrN₃O₂ and it has a molecular weight of approximately 228.01 g/mol . nih.govp212121.com The presence of these specific functional groups at these precise locations on the pyridine ring dictates the compound's reactivity and its utility as a precursor in multi-step syntheses.

Significance as a Versatile Intermediate in Organic Synthesis

The true value of this compound lies in its capacity to act as a versatile intermediate, enabling the construction of more complex and functionally rich molecules. chemimpex.com

As a key building block, this compound offers multiple reaction sites for chemists to elaborate upon. chemimpex.comachemblock.com The bromine atom can participate in cross-coupling reactions, the cyano group can be hydrolyzed or reduced, and the nitro group can be reduced to an amine, which can then be further functionalized. This multi-faceted reactivity allows for the strategic and controlled assembly of intricate molecular frameworks, which is a fundamental aspect of modern organic synthesis.

The derivatives of nitropyridines, including compounds synthesized from this compound, are of growing interest in materials science. nih.gov Nitropyridine-based structures have been investigated for their potential use as dyes and in the creation of organic optical materials. nih.govnih.gov The ability to tune the electronic properties of the pyridine ring through the introduction and modification of substituents makes these compounds promising candidates for the development of advanced materials with specific optical or electronic functionalities.

Historical Perspectives and Evolution of Research on Nitropyridine Derivatives

Research into nitropyridine derivatives has a long history, with early studies dating back to the mid-20th century. acs.org Initially, the focus was on the fundamental synthesis and characterization of these compounds. Over the past few decades, the field has evolved significantly, with a growing number of publications dedicated to the chemistry of nitropyridines. nih.gov This increased interest is partly due to the discovery of diverse biological activities exhibited by nitropyridine derivatives, such as potential applications in anticancer therapy and as antifungal agents. nih.gov Furthermore, recent advancements have led to simpler synthetic routes for creating polyfunctional pyridine derivatives, which is expected to spur further exploration of their properties and applications. nih.gov The introduction of a nitro group into the pyridine ring has been shown to be a key step in facilitating its functionalization in various ways. nih.gov

Compound Names Table

| Systematic Name | Common Synonyms | CAS Number |

| 5-bromo-3-nitropyridine-2-carbonitrile nih.gov | This compound nih.govtcichemicals.comtcichemicals.comwisdomchem.comp212121.com, 5-Bromo-3-nitropicolinonitrile nih.govtcichemicals.comtcichemicals.comtcichemicals.com | 573675-25-9 tcichemicals.comwisdomchem.comp212121.comachemblock.com |

| 2-Amino-5-bromo-3-nitropyridine (B172296) bldpharm.com | 5-Bromo-3-nitro-2-pyridinamine bldpharm.com, 5-Bromo-3-nitropyridin-2-amine bldpharm.com | 6945-68-2 bldpharm.com |

| 5-Bromo-2-cyanopyridine tcichemicals.com | 5-Bromo-2-pyridinecarbonitrile tcichemicals.com, 5-Bromopicolinonitrile tcichemicals.com | 97483-77-7 tcichemicals.com |

| 5-Bromo-2-nitropyridine nih.govtcichemicals.comchemicalbook.com | 39856-50-3 tcichemicals.combldpharm.com | |

| 2,5-Dibromo-3-nitropyridine chemicalbook.comchemicalbook.com | 15862-37-0 chemicalbook.com | |

| Copper(I) Cyanide chemicalbook.com | CuCN chemicalbook.com | 544-92-3 chemicalbook.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-3-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrN3O2/c7-4-1-6(10(11)12)5(2-8)9-3-4/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVYONPVHIOJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377838 | |

| Record name | 5-Bromo-2-Cyano-3-Nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573675-25-9 | |

| Record name | 5-Bromo-2-Cyano-3-Nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-nitropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Precursor Utilization for 5 Bromo 2 Cyano 3 Nitropyridine

Established Synthetic Routes for 5-Bromo-2-Cyano-3-Nitropyridine

Established synthetic pathways to this compound are multi-step processes that require precise control over reaction conditions to achieve desired regioselectivity and yield. These routes typically begin with a more readily available pyridine (B92270) derivative, such as 2-aminopyridine, and introduce the bromo, nitro, and cyano functional groups in a strategic sequence.

A foundational strategy for synthesizing precursors to the target compound involves the electrophilic substitution of a highly activated pyridine ring, such as that in 2-aminopyridine. This approach builds the core structure by introducing the bromo and nitro groups onto the pyridine backbone.

The synthesis begins with the bromination of 2-aminopyridine. orgsyn.org In this step, a solution of 2-aminopyridine in acetic acid is treated with bromine. orgsyn.org This reaction typically proceeds at a controlled temperature, below 20°C, to yield 2-amino-5-bromopyridine. orgsyn.org The amino group at the 2-position activates the pyridine ring, directing the incoming electrophile (bromine) primarily to the 5-position. The resulting intermediate, 2-amino-5-bromopyridine, is a crucial building block for subsequent functionalization. orgsyn.org

The next key step is the nitration of 2-amino-5-bromopyridine to introduce the nitro group at the 3-position, yielding 2-amino-5-bromo-3-nitropyridine (B172296). orgsyn.org This transformation is typically carried out in a strong acid medium, such as concentrated sulfuric acid, using a nitrating agent like fuming nitric acid or concentrated nitric acid. orgsyn.orgprepchem.com The temperature must be carefully controlled, often starting at 0°C and gradually increasing to 50-60°C, to manage the exothermic reaction and prevent unwanted side products. orgsyn.org The presence of the amino and bromo groups on the ring influences the position of nitration, directing the nitro group to the C-3 position. orgsyn.org The resulting 2-amino-5-bromo-3-nitropyridine contains the required arrangement of bromo and nitro substituents, setting the stage for the final introduction of the cyano group.

Table 1: Reagents and Conditions for Bromination and Nitration

| Step | Starting Material | Reagents | Solvent | Temperature | Product | Yield |

| Bromination | 2-aminopyridine | Bromine | Acetic Acid | < 20°C | 2-amino-5-bromopyridine | 81-86% orgsyn.org |

| Nitration | 2-amino-5-bromopyridine | 95% Nitric Acid | Sulfuric Acid | 0°C to 60°C | 2-amino-5-bromo-3-nitropyridine | 78% orgsyn.org |

A more direct route to this compound involves a copper-mediated cyanation reaction, a variant of the Rosenmund-von Braun reaction. researchgate.netresearchgate.net This method utilizes 2,5-Dibromo-3-nitropyridine as the starting material and introduces the cyano group at the 2-position through nucleophilic substitution, displacing one of the bromine atoms. chemicalbook.com The reaction is facilitated by the use of copper(I) cyanide (CuCN), which serves as the source of the cyanide nucleophile. chemicalbook.comresearchgate.net The electron-withdrawing nitro group at the 3-position activates the halogen at the adjacent 2-position, making it more susceptible to nucleophilic attack compared to the bromine at the 5-position.

The efficiency and yield of the copper-mediated cyanation are highly dependent on the reaction conditions, including temperature, solvent, and reaction time. chemicalbook.com Research has explored various parameters to optimize the synthesis.

One approach involves heating a mixture of 2,5-Dibromo-3-nitropyridine and copper(I) cyanide at 150°C for 2 hours in the absence of a solvent. chemicalbook.com This high-temperature, solvent-free method provides the target compound in a 59% yield. chemicalbook.com An alternative procedure utilizes a solvent to facilitate the reaction at a lower temperature. For instance, heating the reactants in propionitrile (B127096) at 90°C for 17 hours has been shown to produce this compound. chemicalbook.com The choice of solvent is critical; polar aprotic solvents like DMF and DMSO are also commonly used in similar cyanation reactions to effectively dissolve the reactants and facilitate the substitution. guidechem.com The optimization of these parameters is crucial for balancing reaction rate, yield, and the formation of potential impurities.

Table 2: Optimization of Copper-Mediated Cyanation of 2,5-Dibromo-3-nitropyridine

| Temperature | Solvent | Time | Yield | Source |

| 150°C | None | 2 hours | 59% | chemicalbook.com |

| 90°C | Propionitrile | 17 hours | Not specified | chemicalbook.com |

Following the synthesis, purification is necessary to isolate this compound from the reaction mixture, which may contain unreacted starting materials, copper salts, and other byproducts. The purification strategy depends on the reaction conditions employed. chemicalbook.com

For the solvent-free reaction, a straightforward workup involves cooling the reaction mixture to room temperature, followed by filtration. The solid residue is then washed with a solvent like acetone to remove impurities, yielding the final product. chemicalbook.com

When the reaction is performed in a solvent such as propionitrile, the workup is more extensive. The typical procedure involves cooling the mixture, diluting it with an organic solvent like ethyl acetate (EtOAc), and washing the organic phase with brine. chemicalbook.com After drying the organic layer with an agent like sodium sulfate (Na2SO4) and concentrating it, the crude product is subjected to further purification. chemicalbook.com Silica gel column chromatography is a common and effective method for isolating the pure compound. chemicalbook.com The choice of eluent system, such as a gradient of dichloromethane (DCM) and methanol (MeOH) or hexane and ethyl acetate, is selected to effectively separate the product from any remaining impurities. chemicalbook.com

The synthesis of analogous compounds, such as 5-Bromo-2-cyanopyridine, provides insight into alternative functional group transformations that are relevant in pyridine chemistry. These pathways often involve different precursors and reaction types, such as diazotization and dehydration, to introduce the cyano group. oriprobe.com

One established route to 5-Bromo-2-cyanopyridine starts from 2-amino-5-bromopyridine. oriprobe.comresearchgate.net This process can involve a Sandmeyer reaction, which proceeds via the diazotization of the amino group. researchgate.net The 2-amino-5-bromopyridine is treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to form a diazonium salt intermediate. This highly reactive intermediate is then treated with a cyanide source, often copper(I) cyanide, to replace the diazonium group with a cyano group. researchgate.net

An alternative strategy involves the dehydration of an amide precursor. For example, 5-bromopicolinamide can be converted to 5-Bromo-2-cyanopyridine using a strong dehydrating agent. chemicalbook.com A common reagent for this transformation is phosphorus oxychloride (POCl3). oriprobe.comchemicalbook.com The reaction is typically heated to reflux in a suitable solvent, such as toluene, to drive the dehydration and form the nitrile. chemicalbook.com Another reported method for synthesizing 5-Bromo-2-cyanopyridine from 2-amino-5-bromopyridine involves a three-step reaction that includes both diazotization and a dehydration step using a POCl3/CH2Cl2/Pyridine system as the dehydrating reagent. oriprobe.com

Alternative Synthetic Pathways to Analogous Compounds (e.g., 5-Bromo-2-cyanopyridine)

Precursor Synthesis and Derivatization Strategies

Two primary precursors for the synthesis of this compound are 2,5-dibromo-3-nitropyridine and 2-amino-5-bromo-3-nitropyridine. The synthetic routes to these intermediates are distinct, each presenting its own set of procedural considerations and yield outcomes.

The synthesis of 2,5-dibromo-3-nitropyridine is a multi-step process that typically begins with a more readily available pyridine derivative. A common starting material is 2-amino-5-bromopyridine. This compound undergoes a Sandmeyer reaction to replace the amino group with a second bromine atom, yielding 2,5-dibromopyridine. The reaction conditions for this conversion can be varied, leading to a range of reported yields. For instance, the use of cuprous bromide in a hydrobromic acid solution with sodium nitrite can afford 2,5-dibromopyridine in yields from 55% to 64% google.com. An improved, scalable method employing bromine instead of a copper halide has been reported to achieve a yield of up to 93.0% for this step heteroletters.org.

The subsequent step involves the nitration of 2,5-dibromopyridine to introduce a nitro group at the 3-position. While the nitration of pyridine rings can be challenging, specific conditions can facilitate this transformation to yield 2,5-dibromo-3-nitropyridine.

Once 2,5-dibromo-3-nitropyridine is obtained, it can be converted to this compound through a nucleophilic substitution reaction. This is typically achieved by reacting it with a cyanide source, such as copper(I) cyanide.

A well-established method for the synthesis of 2-amino-5-bromo-3-nitropyridine is detailed in Organic Syntheses. This procedure involves the nitration of 2-amino-5-bromopyridine.

In this synthesis, 2-amino-5-bromopyridine is added to concentrated sulfuric acid and cooled in an ice bath. Fuming nitric acid is then added dropwise while maintaining a low temperature. The reaction mixture is stirred for a period at 0°C, then at room temperature, and finally at a slightly elevated temperature of 50-60°C. The reaction is then quenched by pouring the mixture onto ice, followed by neutralization with a sodium hydroxide (B78521) solution. The precipitated product, 2-amino-5-bromo-3-nitropyridine, is collected by filtration. This method has been verified to produce the desired intermediate with a high degree of purity and in good yield. A reported yield for this specific procedure is 78.2% orgsyn.org.

The key steps in this synthesis are outlined in the table below:

| Step | Reagents | Temperature | Duration |

| 1 | Addition of 2-amino-5-bromopyridine to H₂SO₄ | < 5°C | - |

| 2 | Dropwise addition of 95% HNO₃ | 0°C | - |

| 3 | Stirring | 0°C | 1 hour |

| 4 | Stirring | Room Temperature | 1 hour |

| 5 | Stirring | 50-60°C | 1 hour |

| 6 | Quenching and Neutralization | 0°C | - |

This intermediate can then, in principle, be converted to this compound via a Sandmeyer reaction, where the amino group is diazotized and subsequently replaced by a cyano group.

The conversion of 2,5-dibromo-3-nitropyridine to this compound using copper(I) cyanide has been reported with yields of 59% and 68%. This reaction directly substitutes the bromine atom at the 2-position with a cyano group.

The following table summarizes the reported yields for the key transformations:

| Precursor | Synthetic Step | Reagents | Yield (%) |

| 2,5-Dibromo-3-nitropyridine | Cyanation | Copper(I) Cyanide | 59-68% |

| 2-Amino-5-bromopyridine | Nitration to 2-Amino-5-bromo-3-nitropyridine | H₂SO₄, HNO₃ | 78.2% orgsyn.org |

| 2-Amino-5-bromo-3-nitropyridine | Cyanation | (Not specified) | (Not reported) |

Based on the available data, the synthetic route starting from 2,5-dibromo-3-nitropyridine has a known and quantifiable efficiency for the final cyanation step. The alternative route, starting from the more readily synthesized 2-amino-5-bromo-3-nitropyridine, appears promising due to the high yield of the precursor formation. However, a complete assessment of its efficiency is contingent on the yield of the subsequent Sandmeyer cyanation reaction.

Advanced Reaction Mechanisms and Reactivity of 5 Bromo 2 Cyano 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions involve an electron-poor aromatic ring being attacked by a nucleophile. masterorganicchemistry.com This process is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. organic-chemistry.orgyoutube.com The stability of this intermediate is crucial for the reaction to proceed. Aromatic systems like pyridine (B92270) are particularly reactive in SNAr reactions, especially when electron-withdrawing substituents are located at positions that can effectively delocalize the negative charge, such as the ortho and para positions relative to the leaving group. wikipedia.org

Influence of Electron-Withdrawing Groups (Nitro, Cyano) on SNAr Reactivity

The presence of strong electron-withdrawing groups is a prerequisite for activating an aromatic ring towards nucleophilic attack. In the case of 5-Bromo-2-Cyano-3-Nitropyridine, both the nitro (NO₂) and cyano (CN) groups play a pivotal role in enhancing its reactivity in SNAr reactions. These groups significantly decrease the electron density of the pyridine ring, making it highly electrophilic and susceptible to attack by nucleophiles.

The nitro group, being one of the most powerful electron-withdrawing groups, strongly activates the ring. Its influence is most pronounced when it is positioned ortho or para to the leaving group, as this allows for the effective delocalization of the negative charge of the Meisenheimer intermediate through resonance. Similarly, the cyano group also contributes to the activation of the ring, further enhancing its electrophilicity. nih.govnih.gov The combined electronic effects of the nitro and cyano groups in this compound render the carbon atoms of the pyridine ring, particularly those bearing the leaving groups, highly susceptible to nucleophilic attack.

Displacement of the Bromine Atom by Various Nucleophiles

The bromine atom at the 5-position of this compound is a good leaving group and is readily displaced by a variety of nucleophiles in SNAr reactions. This reactivity allows for the introduction of diverse functional groups onto the pyridine ring, making this compound a versatile building block in organic synthesis. chemimpex.com

Common nucleophiles that can displace the bromine atom include:

Amines: Aliphatic and aromatic amines react to form the corresponding amino-pyridines.

Alkoxides and Phenoxides: These oxygen-based nucleophiles lead to the formation of ethers. For instance, various phenols have been shown to react with 5-bromo-1,2,3-triazine (B172147) in a C5-selective SNAr reaction. acs.org

Thiols: Sulfur-based nucleophiles, such as thiols and sodium benzenethiolate, can displace the bromine to yield thioethers. rsc.org

The general reaction scheme for the displacement of the bromine atom is as follows:

The kinetics of SNAr reactions are typically second-order, depending on the concentration of both the substrate and the nucleophile. acs.org The rate of reaction is significantly influenced by the nature of the leaving group, the nucleophile, and the solvent. For a series of halo-substituted aromatic compounds, the reactivity order is often F > Cl ≈ Br > I, which is counterintuitive based on bond strength but is explained by the "element effect" where the more electronegative halogen stabilizes the transition state leading to the Meisenheimer intermediate. nih.gov

Thermodynamically, the equilibrium of the substitution reaction is influenced by the relative stability of the starting materials and the products. The formation of a more stable product, often driven by the formation of a strong bond between the aromatic ring and the nucleophile, will favor the forward reaction. For example, the reaction of cyanoimidazolylcobamide, a vitamin B12 analog, with cyanide has been studied to understand its kinetic and thermodynamic parameters. rsc.org

The table below summarizes the kinetic and thermodynamic data for the reaction of various nucleophiles with related bromo-nitroaromatic compounds.

| Nucleophile | Substrate | Solvent | Rate Constant (k) | Activation Parameters |

| Piperidine | 5-Bromo-2-nitro-3-R-thiophenes | Methanol | Varies with R | ΔH≠ and ΔS≠ determined |

| Sodium benzenethiolate | 5-Bromo-2-nitro-3-R-thiophenes | Methanol | Varies with R | Not specified |

| Cyanide | Cyanoimidazolylcobamide | Aqueous | k = 0.0264 s⁻¹ (limiting) | ΔH≠ = 111 ± 2 kJ mol⁻¹, ΔS≠ = +97 ± 6 J K⁻¹ mol⁻¹ |

This table is illustrative and based on data from related systems. Specific data for this compound may vary.

Regioselectivity in SNAr reactions is primarily dictated by the position of the electron-withdrawing groups relative to the potential leaving groups. Nucleophilic attack preferentially occurs at the position that leads to the most stable Meisenheimer intermediate. In this compound, the bromine at the 5-position is activated by the nitro group at the 3-position and the cyano group at the 2-position.

Stereochemical control is generally not a factor in SNAr reactions at the aromatic ring itself, as the ring is planar. However, if the nucleophile or the product contains a chiral center, the stereochemistry of that center is typically retained throughout the reaction. Asymmetric SNAr reactions, where a new chiral center is created, can be achieved using chiral nucleophiles or catalysts. wikipedia.org

Displacement of the Nitrile Group by Nucleophiles

While the bromine atom is the more common leaving group in SNAr reactions of this compound, the nitrile (cyano) group can also be displaced under certain conditions, although this is less frequent. nih.gov The nitrile group is generally a poorer leaving group than halides in SNAr reactions. However, its displacement can be facilitated by strong nucleophiles or under specific reaction conditions that favor the departure of the cyanide ion.

The electrophilic carbon atom of the nitrile group can also be susceptible to nucleophilic attack, leading to addition reactions rather than substitution. wikipedia.orglibretexts.org These reactions can result in the formation of imines or other derivatives depending on the nucleophile and subsequent workup. wikipedia.org

Vicarious Nucleophilic Substitution (VNS) in Nitropyridines

Vicarious Nucleophilic Substitution (VNS) is a unique type of nucleophilic substitution where a hydrogen atom on an electron-deficient aromatic ring is replaced by a nucleophile that carries a leaving group. organic-chemistry.org This reaction provides a powerful method for the C-H functionalization of nitroaromatic compounds, including nitropyridines. nih.govscispace.comacs.org

The mechanism of VNS involves the initial addition of a carbanion (containing a leaving group at the α-position) to the aromatic ring, typically at a position ortho or para to the nitro group, to form a Meisenheimer-type adduct. nih.govacs.org This is followed by a base-induced β-elimination of the leaving group from the adduct, leading to the formation of the substituted product and rearomatization of the ring. organic-chemistry.orgnih.govacs.org

For nitropyridines, VNS reactions offer a route to introduce alkyl or other carbon-based substituents. scispace.com The regioselectivity of the reaction is governed by the electronic and steric effects of the substituents on the pyridine ring. organic-chemistry.org In the case of 3-nitropyridines, VNS reactions have been used to introduce substituents at the 2- and 4-positions. scispace.com

Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom at the C5 position of this compound serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. mdpi.com

The Suzuki-Miyaura reaction is a powerful and widely used method for constructing C-C bonds, particularly for creating biaryl compounds and substituted heterocycles. mdpi.comnih.gov The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide, like this compound, in the presence of a palladium catalyst and a base. libretexts.org

The general catalytic cycle involves three key steps: libretexts.org

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the nitropyridine, forming a Pd(II) species.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

This reaction is valued for its mild conditions and high tolerance for a wide range of functional groups. mdpi.comresearchgate.net

The efficiency and yield of Suzuki-Miyaura couplings are influenced by the choice of catalyst, ligands, base, and solvent. In reactions involving similar bromo-pyridine substrates, palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have proven effective. mdpi.com The use of a suitable base, such as potassium phosphate (B84403) (K₃PO₄), and a solvent system like a 1,4-dioxane/water mixture is common. mdpi.com These reactions can afford the desired coupled products in moderate to good yields, demonstrating the utility of this method for derivatizing the pyridine core. mdpi.comchemrxiv.org

| Reactant 1 | Reactant 2 (Example) | Typical Catalyst | Typical Base | Typical Solvent | Yield Range |

|---|---|---|---|---|---|

| Bromo-heterocycle | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good mdpi.com |

Beyond the Suzuki reaction, the bromine moiety on this compound is also amenable to other palladium-catalyzed transformations, such as the Heck reaction. mdpi.comyoutube.com The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. youtube.com The reaction typically employs a palladium catalyst, a base (like triethylamine), and results in the formation of a trans-configured double bond in the product. youtube.com This provides an alternative route to functionalize the pyridine ring by introducing alkenyl substituents.

The success of palladium-catalyzed cross-coupling reactions is critically dependent on the catalyst system, particularly the choice of ligands coordinated to the palladium center. nih.govnih.gov Ligands are not passive spectators; they play a crucial role in stabilizing the catalyst, modulating its reactivity, and influencing the efficiency and selectivity of the reaction. nih.gov

Phosphine (B1218219) Ligands: Traditional ligands like triphenylphosphine (B44618) (in Pd(PPh₃)₄) are effective, but more advanced, sterically demanding, and electron-rich phosphine ligands can enhance the rates of oxidative addition and reductive elimination, leading to higher catalyst turnover numbers. nih.govnih.gov Ligands such as BINAP have been shown to be effective in related arylations. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium catalysts. They form very stable complexes (e.g., PEPPSI-type catalysts) that often exhibit high reactivity, allowing for the coupling of less reactive substrates and the use of very low catalyst loadings. nih.gov

The choice of ligand can influence which step of the catalytic cycle is rate-limiting and can be tailored to the specific electronic and steric demands of the substrates, such as this compound. nih.gov

| Ligand Class | Example(s) | Key Characteristics |

|---|---|---|

| Monodentate Phosphines | Triphenylphosphine (PPh₃) | Commonly used, effective for many standard couplings. mdpi.com |

| Bidentate Phosphines | BINAP, DPPBz | Can improve reaction times and yields; used in arylations. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Form highly stable and active catalysts; allow for low catalyst loadings and coupling of challenging substrates. nih.gov |

Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation

Transformations of the Nitrile Group

The nitrile (C≡N) group in this compound is a versatile functional handle that can be converted into other important chemical groups, such as carboxylic acids and primary amines.

Conversion to Carboxylic Acids

The hydrolysis of a nitrile is a common method for synthesizing carboxylic acids. This transformation can be achieved under either acidic or basic aqueous conditions. nih.gov In the context of this compound, this reaction would yield 5-Bromo-3-nitropyridine-2-carboxylic acid.

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. A subsequent attack by water, a weak nucleophile, leads to the formation of an imidic acid tautomer, which then hydrolyzes to a primary amide. Further hydrolysis of the amide under the reaction conditions yields the corresponding carboxylic acid and an ammonium (B1175870) ion.

In a basic medium, a strong nucleophile like the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which, similar to the acid-catalyzed pathway, rearranges to a primary amide. Continued hydrolysis of the amide in the basic solution produces a carboxylate salt, which upon acidic workup gives the final carboxylic acid.

Table 1: General Conditions for Nitrile Hydrolysis

| Reaction Type | Reagents and Conditions | Intermediate | Final Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., HCl or H₂SO₄ in H₂O), heat | Primary Amide | Carboxylic Acid |

| Base-Catalyzed Hydrolysis | OH⁻ (e.g., NaOH or KOH in H₂O), heat, followed by H₃O⁺ workup | Primary Amide | Carboxylic Acid |

Reduction to Amine Groups

The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents. This conversion is a valuable synthetic tool for introducing an aminomethyl functionality. For this compound, this would result in the formation of (5-Bromo-3-nitropyridin-2-yl)methanamine.

A common and effective reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄). The reaction typically proceeds by the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group, followed by a second hydride addition to the intermediate imine anion. An aqueous workup then protonates the resulting dianion to yield the primary amine. nih.gov

Another method for nitrile reduction is catalytic hydrogenation. This involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). These reactions often require elevated temperature and pressure.

A significant challenge in the reduction of this compound is the potential for the simultaneous reduction of the nitro group. The choice of reducing agent and reaction conditions is crucial for achieving chemoselectivity. For instance, some catalytic systems are known to selectively reduce nitro groups in the presence of nitriles. sci-hub.st Conversely, preventing the formation of secondary amines, a common side product in nitrile reductions, can sometimes be achieved by adding ammonia (B1221849) or using specific catalysts like Raney Nickel with ammonia in methanol. nih.gov

Table 2: Common Reagents for Nitrile Reduction to Primary Amines

| Reducing Agent | Typical Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF solvent2. Aqueous workup | Powerful, non-selective; will also reduce the nitro group. nih.gov |

| Catalytic Hydrogenation (H₂/Catalyst) | Pd, Pt, or Ni catalyst; elevated T & P | Selectivity can be an issue; may also reduce the nitro group or cause debromination. |

| Diborane (B₂H₆) or Borane complexes | THF solvent | Can offer different selectivity profiles compared to LiAlH₄. |

Reactions of the Nitro Group

The nitro (NO₂) group is a powerful electron-withdrawing group that significantly influences the chemical properties of the pyridine ring and can itself undergo important transformations.

Impact of the Nitro Group on Reactivity and Electrophilicity

The nitro group, along with the cyano and bromo groups, has a profound effect on the electron distribution within the pyridine ring of this compound. As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution.

Conversely, this electron-withdrawing nature greatly enhances the electrophilicity of the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). The carbon atoms of the ring become more electron-deficient and are thus more readily attacked by nucleophiles. The presence of the nitro group at position 3, and the cyano group at position 2, particularly activates the ring for nucleophilic attack. This increased reactivity is a key feature of nitropyridines in general. For example, electrophilic nitropyridines are known to react with sulfonyl-stabilized carbanions in a process called Vicarious Nucleophilic Substitution (VNS), where a hydrogen atom is replaced by an alkyl group. acs.org In the case of this compound, the bromo-substituent at position 5 can potentially act as a leaving group in SNAr reactions with strong nucleophiles.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amino group is one of the most significant reactions for nitroaromatic compounds, providing a route to aromatic amines. For this compound, this transformation would lead to 2-Cyano-5-bromo-pyridin-3-amine.

A variety of methods are available for the reduction of aromatic nitro groups. organic-chemistry.org A classic and effective method involves the use of a metal in acidic solution, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). For instance, the reduction of the related compound 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine (B182523) is successfully achieved using reduced iron in ethanol (B145695) with a small amount of concentrated hydrochloric acid. orgsyn.org This suggests that similar conditions could be effective for selectively reducing the nitro group in this compound while leaving the bromo and cyano groups intact.

Catalytic hydrogenation is another widely used method. Catalysts like Pd/C, PtO₂, and Raney Nickel can be employed. However, achieving selectivity can be challenging. The reaction conditions must be carefully controlled to avoid the reduction of the nitrile group or the hydrogenolysis of the carbon-bromine bond. Some modern catalytic systems have been developed for highly chemoselective reduction of nitro groups in the presence of other reducible functionalities. sci-hub.st

Table 3: Selected Methods for Nitro Group Reduction

| Method | Reagents and Conditions | Advantages/Disadvantages |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, or Zn/HCl in ethanol or water | Generally effective and chemoselective for the nitro group over many other functional groups. orgsyn.org |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Highly efficient, but may lack selectivity, potentially reducing the nitrile or cleaving the C-Br bond. |

| Transfer Hydrogenation | Hydrazine (B178648), Ammonium formate, or Formic acid with a catalyst (e.g., Pd/C) | Milder conditions, can offer improved selectivity. organic-chemistry.org |

Computational Chemistry and Spectroscopic Investigations of 5 Bromo 2 Cyano 3 Nitropyridine

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Hyperpolarizability Studies for Non-Linear Optical Properties

Non-linear optical (NLO) properties are crucial for applications in optoelectronics and photonics. These are typically investigated by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) using quantum chemical methods. Such calculations provide insight into a molecule's response to an external electric field. For 2-Amino-3-bromo-5-nitropyridine, a related compound, these values have been computed, indicating its potential as an NLO material nih.gov. However, no published data for the hyperpolarizability of 5-Bromo-2-Cyano-3-Nitropyridine could be located.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

TD-DFT is a powerful computational method for predicting the electronic absorption spectra of molecules. It calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.

The analysis of predicted UV-Vis spectra, including the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the corresponding electronic transitions (e.g., HOMO to LUMO), is fundamental for understanding a compound's photophysical properties. While the methodology is well-established, specific TD-DFT calculations and predicted UV-Vis spectra for this compound are not available in the searched scientific literature.

Spectroscopic Characterization of the Compound and its Derivatives

Experimental spectroscopic data provides direct evidence of a molecule's structure and bonding. This data is often complemented by computational results to provide a complete assignment of spectral features.

Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are used to probe the vibrational modes of a molecule. A detailed assignment of the observed vibrational frequencies to specific molecular motions (stretching, bending, etc.) is typically achieved through Potential Energy Distribution (PED) analysis, which is derived from DFT calculations. Although detailed vibrational studies have been performed on the related molecule 5-bromo-2-nitropyridine, no such experimental or computational vibrational analysis for this compound was found.

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. Chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and connectivity of atoms. While supplier databases indicate the existence of NMR data, specific, peer-reviewed studies detailing the ¹H and ¹³C NMR spectra and assignments for this compound are not available.

Applications and Future Directions in Chemical Research

Role in Pharmaceutical Development and Bioactive Molecule Synthesis

5-Bromo-2-Cyano-3-Nitropyridine is a significant building block in the synthesis of biologically active molecules and pharmaceutical intermediates. Current time information in Bangalore, IN.chemimpex.com Its pyridine (B92270) core is a common scaffold in many approved drugs, and the attached functional groups serve as handles for extensive chemical modification.

The primary role of this compound in the pharmaceutical industry is as a precursor to more complex drug intermediates. wisdomchem.com While specific final drug products derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are found in various therapeutic areas. For instance, related bromo-nitropyridine structures are pivotal in creating intermediates for targeted therapies. A notable example involves the use of 5-Bromo-2-nitropyridine in the synthesis of intermediates for Pazopanib, an anticancer agent. guidechem.com Another application is seen in the synthesis of an intermediate for Lorlatinib, an antitumor drug. google.com

A significant application of this compound is in the synthesis of fused heterocyclic systems, particularly pyrazoles. The reaction of the nitropyridine with hydrazine (B178648) derivatives can lead to the formation of pyrazolo[3,4-b]pyridine cores. mdpi.comresearchgate.net These fused pyrazole (B372694) systems are recognized for their diverse biological activities, including anticancer and antimicrobial properties. mdpi.comnih.gov

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Position | Common Reactions | Potential Products |

|---|---|---|---|

| Bromo | C5 | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions | Amines, Ethers, Bi-aryl compounds |

| Cyano | C2 | Hydrolysis, Reduction | Carboxylic acids, Amides, Amines |

The strategic placement of the three functional groups on the pyridine ring allows for sequential and selective modifications, which is crucial for tuning the properties of a potential drug molecule, such as efficacy and bioavailability.

The Bromo Group: Located at the 5-position, the bromine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities like amines, thiols, or alkoxides. innospk.com It can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

The Nitro Group: The nitro group at the 3-position is a strong electron-withdrawing group, which activates the pyridine ring for certain reactions. Crucially, it can be readily reduced to an amino group (-NH2). innospk.com This transformation is fundamental in medicinal chemistry as the resulting aminopyridine is a key precursor for building amides, ureas, sulfonamides, and for the construction of further heterocyclic rings, significantly diversifying the molecular structure.

The Cyano Group: The cyano group at the 2-position can be hydrolyzed to a carboxamide or a carboxylic acid. It can also be reduced to an aminomethyl group. These transformations introduce new hydrogen bond donors and acceptors, which can be critical for binding to biological targets.

This multi-faceted reactivity allows chemists to systematically modify a lead compound, optimizing its pharmacological profile.

While direct evidence linking this compound to drugs for neurological disorders is limited in available literature, the broader class of substituted pyridines is of high interest in this area. Research on naltrexone-derived pyridomorphinans, which are evaluated for their interaction with opioid receptors, highlights the importance of the substituted pyridine ring in designing ligands for the central nervous system. nih.gov These receptors are involved in pain, addiction, and other neurological processes. vcu.edunih.govmdpi.comresearchgate.net The synthesis of these complex molecules often relies on versatile intermediates, and the reactivity profile of this compound makes it a plausible candidate for the exploration of novel therapeutics in this field.

Contributions to Agrochemicals

The development of new agrochemicals, such as pesticides and herbicides, frequently employs heterocyclic compounds. Substituted pyridines are a well-established class of molecules with potent biological activity against various pests and weeds.

This compound serves as a valuable building block for the synthesis of novel agrochemicals. chemimpex.com The general importance of nitropyridines as intermediates in the pesticide industry is well-recognized. google.com For example, related compounds like 6-Chloronicotinic acid are used as intermediates in the synthesis of modern pesticide products. mingyuanchemical.com The functional groups on this compound allow for the creation of a library of derivatives that can be screened for herbicidal and pesticidal activity.

Utility in Fine Chemicals and Advanced Materials

Beyond life sciences, this compound is a useful intermediate in the synthesis of fine chemicals and has potential applications in materials science. Its role in organic synthesis is to provide a reactive scaffold that can be elaborated into more complex molecules for various applications. chemimpex.com There is also an emerging interest in using such highly functionalized heterocyclic compounds in the development of advanced materials, including specialized polymers and coatings that may be used in the electronics and automotive sectors. The thermal stability and specific electronic properties conferred by the substituted pyridine ring can be advantageous in these applications.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pazopanib |

| Lorlatinib |

| 5-Bromo-2-nitropyridine |

| 6-Chloronicotinic acid |

| Naltrexone |

| Pyrazole |

Exploration of New Synthetic Pathways and Reaction Mechanisms

The development of efficient and novel synthetic routes to and from this compound is a significant focus of chemical research. Scientists are continually exploring ways to improve synthesis efficiency, understand the compound's reactivity, and broaden its applications.

A key area of investigation is the optimization of its synthesis. One established method involves the reaction of 2,5-Dibromo-3-nitropyridine with copper(I) cyanide. chemicalbook.com This reaction, typically heated to high temperatures (around 150°C), facilitates the substitution of a bromine atom with a cyano group. chemicalbook.com Researchers have explored variations in reaction conditions, such as using different solvents like propionitrile (B127096) at lower temperatures (90°C) over a longer period, to achieve the desired product. chemicalbook.com The purification of the final compound often requires column chromatography to separate it from byproducts and unreacted starting materials. chemicalbook.com

Understanding the reaction mechanisms of this compound is crucial for predicting its behavior and designing new applications. The electron-withdrawing nature of the nitro and cyano groups, combined with the halogen atom, makes the pyridine ring susceptible to various chemical transformations. researchgate.net For instance, the bromine atom can be replaced through nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of diverse functionalities at the 5-position of the pyridine ring.

Furthermore, the nitro group itself can be a site for chemical modification. For example, the reduction of the nitro group in related compounds, such as 2-amino-5-bromo-3-nitropyridine (B172296), to an amino group is a known transformation. orgsyn.org This type of reaction, often carried out using reagents like reduced iron in ethanol (B145695), opens up pathways to diamino-substituted pyridines. orgsyn.org Such transformations highlight the potential for sequential modifications of this compound to build complex molecular architectures.

| Starting Material | Reagent(s) | Product | Reaction Conditions |

| 2,5-Dibromo-3-nitropyridine | Copper(I) Cyanide | This compound | Heated at 150°C for 2 hours chemicalbook.com |

| 2,5-Dibromo-3-nitropyridine | Copper(I) Cyanide, Propionitrile | This compound | Heated at 90°C for 17 hours chemicalbook.com |

| 2-amino-5-bromo-3-nitropyridine | Reduced Iron, Ethanol, HCl | 2,3-Diamino-5-bromopyridine (B182523) | Heated on a steam bath for 1 hour orgsyn.org |

Potential for Asymmetric Synthesis of Chiral Molecules

Asymmetric synthesis, the creation of molecules with a specific three-dimensional arrangement (chirality), is of utmost importance in drug discovery, as different enantiomers (mirror-image isomers) of a chiral drug can have vastly different biological effects. While direct applications of this compound in asymmetric synthesis are still an emerging area, its structural features suggest significant potential.

The multifunctionality of the molecule provides several handles for introducing chirality. One hypothetical avenue is the development of a catalytic, enantioselective reaction at one of its functional groups. For instance, a chiral catalyst could be designed to control the stereochemical outcome of a nucleophilic substitution at the bromine-bearing carbon. This would allow for the selective formation of one enantiomer over the other when introducing a new substituent.

Another promising strategy involves the asymmetric transformation of the existing functional groups. The reduction of the nitro group to an amine, as previously mentioned, could potentially be rendered asymmetric using a chiral reducing agent or a chiral catalyst. This would yield chiral aminopyridine derivatives, which are valuable building blocks for many biologically active compounds.

The broader field of pyridine chemistry offers insights into the possibilities. For example, the synthesis of chiral 2,3-dihydro-4-pyridones has been shown to be a versatile strategy for accessing complex alkaloids and other bioactive molecules. nih.gov While these are different structures, the principles of using substituted pyridines as precursors for chiral molecules are well-established. Additionally, research on creating chiral supramolecular structures from achiral molecules through specific interactions like hydrogen bonding and π-stacking demonstrates innovative ways to control chirality, which could potentially be applied to systems derived from this compound. rsc.org

The exploration of these possibilities will likely involve the use of advanced synthetic techniques, including transition-metal catalysis with chiral ligands and organocatalysis. The successful development of such methods would significantly enhance the value of this compound as a starting material for the synthesis of enantiomerically pure fine chemicals and pharmaceuticals.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-Cyano-3-Nitropyridine, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves halogenation and nitration of pyridine derivatives. For example, bromination at the 5-position of 2-cyano-3-nitropyridine can be achieved using bromine in concentrated sulfuric acid at 0–5°C, followed by controlled warming to room temperature to avoid over-bromination. Reaction monitoring via TLC (silica gel, eluent: ethyl acetate/hexane 1:3) is critical to optimize stoichiometry. Yield improvements (70–85%) are reported when using N-bromosuccinimide (NBS) in DMF under inert atmospheres .

Q. How can the purity of this compound be validated post-synthesis?

Methodological Answer: Combined analytical techniques are recommended:

- HPLC (C18 column, acetonitrile/water gradient) to detect impurities <1%.

- Melting point analysis (mp 137–141°C for pure samples, deviations indicate side products) .

- NMR spectroscopy : ¹H NMR (DMSO-d6) should show a singlet for the cyano group at δ 8.3–8.5 ppm and absence of extraneous peaks from brominated byproducts .

Q. What spectroscopic techniques are most effective for characterizing substituent effects in this compound?

Methodological Answer:

- FT-IR : Confirm nitration (asymmetric NO₂ stretch at ~1530 cm⁻¹) and cyano groups (C≡N stretch at ~2220 cm⁻¹).

- 13C NMR : Detect electronic effects of bromine (deshielding at C5) and nitro groups (C3 shifts to ~145 ppm) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G*) can model electron density distribution. Calculations show the bromine at C5 is highly electrophilic due to electron-withdrawing effects of the cyano (C2) and nitro (C3) groups, favoring SNAr mechanisms. Solvent effects (DMF vs. THF) can be incorporated via the SMD model to predict activation energies and regioselectivity .

Q. How can contradictions in reported reaction outcomes (e.g., competing nitration vs. bromination pathways) be resolved experimentally?

Methodological Answer:

- Kinetic studies : Use in situ IR or UV-Vis spectroscopy to track intermediate formation. For example, bromination rates may dominate at low temperatures (<10°C), while nitration becomes favorable above 50°C.

- Isotopic labeling : Introduce ¹⁵NO₂ groups to distinguish nitration pathways via mass spectrometry .

Q. What strategies mitigate decomposition risks during thermal stability studies of this compound?

Methodological Answer:

- DSC/TGA analysis : Identify decomposition onset temperatures (typically >200°C for nitro-containing heterocycles).

- Controlled atmospheres : Conduct experiments under nitrogen to prevent oxidative degradation.

- Microscale techniques : Use high-pressure DSC capsules to suppress sublimation and capture exothermic events .

Q. How does the electron-withdrawing cyano group influence the compound’s catalytic applications in cross-coupling reactions?

Methodological Answer: The cyano group enhances ligand-metal coordination in Pd-catalyzed Suzuki couplings. Comparative studies with non-cyano analogs (e.g., 5-Bromo-3-nitropyridine) show faster transmetallation rates (2–3×) due to increased π-backbonding stabilization of palladium intermediates. Optimize using Xantphos ligands and Cs₂CO₃ base in toluene/water biphasic systems .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (e.g., 137–141°C vs. 148–150°C for similar derivatives)?

Methodological Answer:

- Polymorphism screening : Perform recrystallization in multiple solvents (ethanol, acetonitrile) to isolate different crystal forms.

- PXRD : Compare diffraction patterns to confirm phase purity.

- Impurity profiling : Use GC-MS to detect trace solvents or halogenated byproducts affecting thermal behavior .

Q. Why do computational predictions of nitro group orientation conflict with crystallographic data?

Methodological Answer: DFT often assumes gas-phase geometry, while solid-state effects (e.g., hydrogen bonding with adjacent cyano groups) can rotate nitro groups. Hybrid QM/MM simulations incorporating crystal packing forces (e.g., using CASTEP) improve agreement with experimental XRD data .

Safety and Handling Protocols

Q. What precautions are critical for handling this compound given its potential instability?

Methodological Answer:

- Storage : Keep at 0–6°C in amber glass under argon to prevent photolytic degradation and moisture absorption.

- Decomposition mitigation : Add stabilizers like 1% hydroquinone during long-term storage.

- Emergency protocols : Use 10% sodium bicarbonate for spills (neutralizes acidic decomposition products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.